Cas no 23615-60-3 (Benzothiazole,2-(3,5-dimethyl-1H-pyrazol-1-yl)-)

23615-60-3 structure
Nome del prodotto:Benzothiazole,2-(3,5-dimethyl-1H-pyrazol-1-yl)-
Benzothiazole,2-(3,5-dimethyl-1H-pyrazol-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzothiazole,2-(3,5-dimethyl-1H-pyrazol-1-yl)-
- 2-(3,5-dimethylpyrazol-1-yl)-1,3-benzothiazole
- 1-Benzothiazolyl-3,5-dimethylpyrazole
- BRN 0527505
- AKOS000671258
- AE-641/02474044
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole
- DTXSID30178286
- MFCD00099325
- 2-(3,5-Dimethyl-pyrazol-1-yl)-benzothiazole
- CCG-249332
- SR-01000519944-1
- 23615-60-3
- cid_32030
- 2-(3,5-Dimethyl-1-pyrazolyl)benzothiazole
- MLS000708865
- BB 0246920
- BENZOTHIAZOLE, 2-(3,5-DIMETHYL-1-PYRAZOLYL)-
- QIVHQZNEFYWQJH-UHFFFAOYSA-
- 1-(2-benzothiazolyl)-3,5-dimethylpyrazole
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzothiazole
- SMR000289632
- HMS2601G20
- AB00080108-01
- SR-01000519944
- CS-0314185
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzo[d]thiazole
- Cambridge id 5311651
- BRD-K14174732-001-09-8
- CHEMBL1597822
- Benzothiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-
- F0906-6277
- BDBM63514
- 2-(3,5-dimethyl-1-pyrazolyl)-1,3-benzothiazole
- Z55148827
- InChI=1/C12H11N3S/c1-8-7-9(2)15(14-8)12-13-10-5-3-4-6-11(10)16-12/h3-7H,1-2H3
- NCGC00245392-01
-
- Inchi: InChI=1S/C12H11N3S/c1-8-7-9(2)15(14-8)12-13-10-5-3-4-6-11(10)16-12/h3-7H,1-2H3
- Chiave InChI: QIVHQZNEFYWQJH-UHFFFAOYSA-N
- Sorrisi: CC1C=C(C)N(C2=NC3C=CC=CC=3S2)N=1
Proprietà calcolate
- Massa esatta: 164.084
- Massa monoisotopica: 164.084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 165
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 26.3A^2
Proprietà sperimentali
- Densità: 1.32
- Punto di ebollizione: 403.4°Cat760mmHg
- Punto di infiammabilità: 197.7°C
- Indice di rifrazione: 1.508
Benzothiazole,2-(3,5-dimethyl-1H-pyrazol-1-yl)- Letteratura correlata
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
23615-60-3 (Benzothiazole,2-(3,5-dimethyl-1H-pyrazol-1-yl)-) Prodotti correlati
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
